molecular formula C15H13F2NO B8620663 3,4-Difluoro-N-phenethylbenzamide

3,4-Difluoro-N-phenethylbenzamide

Cat. No.: B8620663
M. Wt: 261.27 g/mol
InChI Key: GHUIELWEUYUMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-N-phenethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with 3,4-difluoro groups and an N-phenethyl side chain. Fluorinated benzamides are widely studied for their enhanced metabolic stability, lipophilicity, and bioactivity, particularly in agrochemical and pharmaceutical contexts .

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

3,4-difluoro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H13F2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)

InChI Key

GHUIELWEUYUMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (C₁₄H₈F₅NO)

  • Molecular Weight : 301.214 .
  • Substituents : A 3-(trifluoromethyl) group on the benzamide ring and a 3,4-difluorophenyl group.
  • Higher molecular weight (301.214 vs. ~261 for the target compound) may reduce solubility but improve metabolic stability .
  • Applications: Likely used in agrochemicals due to structural similarities to diflubenzuron, a known insecticide .

N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide (C₁₅H₁₄FNO₃)

  • Molecular Weight : 275.28 .
  • Substituents : A 4-fluoro group on the benzamide ring and a 3,4-dimethoxyphenyl group.
  • Key Differences: Methoxy groups are electron-donating, improving solubility in polar solvents, whereas fluorine is electron-withdrawing.
  • Applications: Potential pharmaceutical applications due to balanced solubility and bioavailability.

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

  • Substituents: Pyridine-carboxamide core with trifluoromethylphenoxy and 2,4-difluorophenyl groups.
  • Key Differences: The pyridine ring introduces hydrogen-bonding capabilities, altering target interactions. Phenoxy and trifluoromethyl groups enhance pesticidal activity, as seen in diflufenican .
  • Applications : Agrochemical use, emphasizing the role of fluorine in environmental persistence .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Potential Applications
3,4-Difluoro-N-phenethylbenzamide (Target) C₁₅H₁₃F₂NO* ~261.27 Phenethyl, 3,4-difluorobenzamide Moderate lipophilicity, balanced solubility Research chemical, drug discovery
N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide C₁₄H₈F₅NO 301.214 3-(trifluoromethyl), 3,4-difluorophenyl High lipophilicity, low solubility Agrochemicals
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide C₁₅H₁₄FNO₃ 275.28 4-fluoro, 3,4-dimethoxyphenyl High solubility, moderate stability Pharmaceuticals
Diflubenzuron C₁₄H₉ClF₂N₂O₃ 310.68 2,6-difluoro, 4-chlorophenyl Insecticidal activity Insect growth regulator

*Hypothetical values inferred from analogs.

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